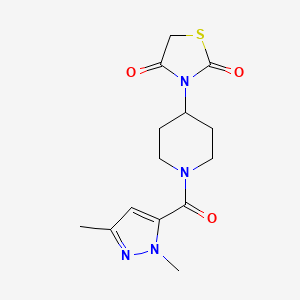
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione" is a derivative that combines structural elements of pyrazole, piperidine, and thiazolidinedione. These moieties are known for their biological activities, which makes the compound of interest for pharmacological studies. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, known for its presence in various pharmacophores. Piperidine is a six-membered nitrogen-containing heterocycle, often found in bioactive molecules. Thiazolidinediones are a class of compounds with a 2,4-dione functionality on a thiazolidine ring, which are known for their antidiabetic properties .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the formation of a substituted piperidine ring through intramolecular cyclization. For example, the synthesis of piperidine homoazasugars from pyranoses includes a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a pyrazole-tethered thiazolidine-2,4-dione derivative was confirmed by IR spectroscopy, 1H-NMR spectroscopy, and ESI-MS mass spectrometry . These techniques are crucial for confirming the structure of the synthesized compounds and ensuring the purity of the final product.
Chemical Reactions Analysis
The reactivity of the pyrazole and thiazolidinedione moieties allows for various chemical transformations. For example, thiazolidinediones can undergo Knoevenagel condensation reactions, which are useful in the synthesis of more complex molecules . The pyrazole ring can also participate in various reactions, such as condensation with aldehydes to form new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal and molecular structures of isothiazolopyridine derivatives have been described, providing insights into their conformation and electronic properties . The frontier molecular orbital energies, reactivity descriptors, and molecular electrostatic potential of a pyrazole-tethered thiazolidine-2,4-dione derivative were determined using density functional theory (DFT) calculations, which are important for understanding the chemical behavior of the compound .
科学的研究の応用
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Thiazolidinediones, including compounds structurally related to the specified molecule, have been explored extensively as inhibitors of DPP-IV, a key enzyme involved in glucose metabolism and insulin secretion. These inhibitors are pivotal in managing Type 2 Diabetes Mellitus (T2DM) due to their ability to enhance the incretin system, thereby improving glycemic control without causing hypoglycemia. Compounds like the specified molecule potentially offer a targeted approach for T2DM treatment by inhibiting DPP-IV and enhancing endogenous incretin hormone activity, which is crucial for insulin secretion in response to meals (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Importance of Thiazolidinediones
The thiazolidinedione ring, a core component of the compound , is recognized for its pharmacological significance, particularly in the context of glitazones - a class of compounds with potent antidiabetic effects. These molecules act as PPARγ agonists, modulating the transcription of genes involved in glucose and lipid metabolism. Such compounds not only offer therapeutic potential in diabetes management but also in other metabolic disorders owing to their effects on lipid profiles and anti-inflammatory properties (Santos, Jones Jr, & Silva, 2018).
Anti-Cancer Potential
Emerging research suggests that thiazolidinediones, including derivatives and structurally related compounds, exhibit anti-cancer effects across various cancer types. These effects are attributed to their ability to modulate PPARγ-dependent and independent pathways, influencing cell proliferation, differentiation, and apoptosis. Specifically, their role in inhibiting insulin-like growth factor-1 (IGF-1) receptor signaling is of interest, given the aberrant regulation of IGF-1 in many cancers. This highlights a promising avenue for the development of novel anticancer therapies leveraging thiazolidinedione scaffolds (Mughal, Kumar, & Vikram, 2015).
Central Nervous System (CNS) Acting Drugs
The structural components of the specified compound, particularly piperidine and pyrazole rings, are often explored in the development of CNS acting drugs. These rings are part of heterocyclic compounds that serve as functional groups in many pharmacologically active molecules targeting CNS disorders. This research avenue is critical given the growing prevalence of CNS disorders and the need for drugs with fewer adverse effects, such as addiction or tolerance. The development of novel compounds with these heterocyclic motifs could lead to the discovery of new therapeutic agents for CNS-related conditions (Saganuwan, 2017).
特性
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-11(16(2)15-9)13(20)17-5-3-10(4-6-17)18-12(19)8-22-14(18)21/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGZBQAFDZCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

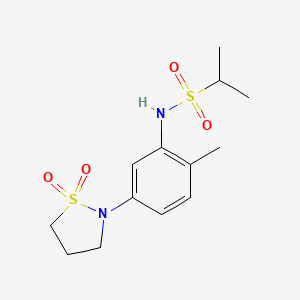
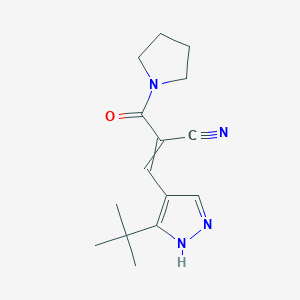
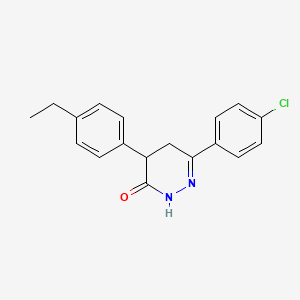
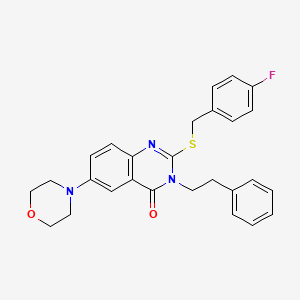
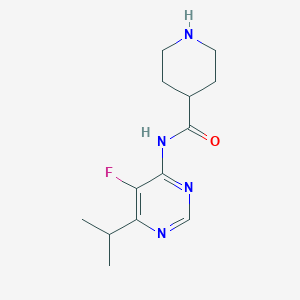
![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
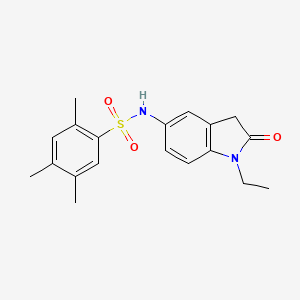
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)
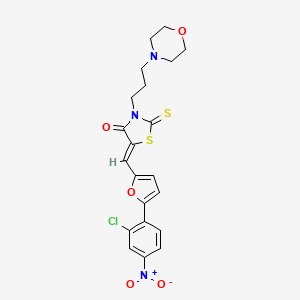
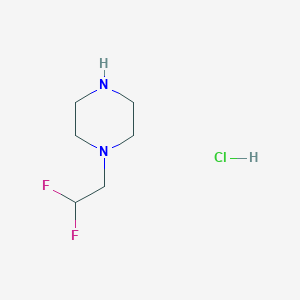
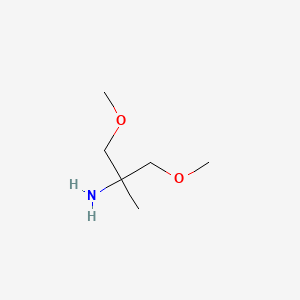
![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)